molecular formula C10H6N4O5 B13388118 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole

Cat. No.: B13388118
M. Wt: 262.18 g/mol
InChI Key: ONSGVSDDBSVJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C10H6N4O5 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a compound with significant biological activity, particularly in the fields of cancer research and drug development. Its molecular formula is C10H6N4O5, and it has a molecular weight of 262.18 g/mol. This compound belongs to the oxadiazole class, which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent. Below are some key findings:

  • Antitumor Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit substantial cytotoxic effects against several cancer cell lines. Specifically, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. The mechanism appears to involve disruption of cellular machinery related to DNA replication and cell cycle progression .
  • Selectivity and Potency : Some studies have reported that modifications to the oxadiazole ring can enhance selectivity and potency against specific cancer types. For instance, certain derivatives have demonstrated higher efficacy against melanoma (SK-MEL-2) and pancreatic cancer (PANC-1) compared to traditional chemotherapeutics like doxorubicin .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other oxadiazole derivatives:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compound0.65MCF-7Induces apoptosis
1,2,4-Oxadiazole Derivative A0.75U-937Disrupts DNA replication
1,3,4-Oxadiazole Derivative B0.85CEM-13Cell cycle arrest at G0-G1 phase
Doxorubicin1.50MCF-7DNA intercalation

Case Studies

Several case studies have documented the effects of oxadiazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with various oxadiazole derivatives showed that compounds similar to this compound significantly reduced cell viability compared to untreated controls. The most effective derivative exhibited an IC50 value of 0.65 µM .
  • Leukemia Treatment : Another investigation focused on acute lymphoblastic leukemia cells where derivatives were found to induce apoptosis effectively at sub-micromolar concentrations. This suggests a promising avenue for developing targeted therapies for leukemia using oxadiazole-based compounds .

Q & A

Q. What are the established synthetic methodologies for 5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole, and how do reaction parameters influence product yield?

Basic
The synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., nitration of furan derivatives) followed by cyclocondensation to form the oxadiazole core. Key steps include:

  • Nitration of Furan : Controlled nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Cyclocondensation : Reaction of 5-nitrofuran-2-carboxylic acid derivatives with 5-methylisoxazole-3-amidoximes under reflux in DMF, catalyzed by EDCI/HOBt .
  • Ultrasound Assistance : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .

Critical Parameters :

  • Temperature : Higher temperatures (>100°C) risk decomposition of the nitrofuran moiety.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst : Use of Cs₂CO₃ or NaH improves regioselectivity in heterocycle formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Basic

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for nitrofuran protons (δ 7.8–8.2 ppm) and isoxazole methyl groups (δ 2.4–2.6 ppm). Multiplicity analysis confirms substitution patterns .
    • ¹³C NMR : Oxadiazole ring carbons appear at δ 160–170 ppm; nitrofuran carbons at δ 110–120 ppm .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Retention times should match reference standards .
  • Mass Spectrometry (HRMS) : Accurate mass determination (<2 ppm error) confirms molecular formula (C₁₁H₇N₃O₅) .

Q. How can researchers optimize the regioselectivity of nitration in the synthesis of 5-nitrofuran-2-yl derivatives used as precursors for this compound?

Advanced
Regioselective nitration is achieved via:

  • Directed Electrophilic Substitution : Use of electron-donating groups (e.g., methyl on isoxazole) directs nitration to the furan’s 5-position.
  • Low-Temperature Control : Nitration at 0°C minimizes byproducts (e.g., 3-nitrofuran isomers) .
  • Catalytic Additives : Fe(NO₃)₃ enhances para-selectivity in nitrofuran formation, yielding >85% desired isomer .

Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Isomeric ratios are quantified using ¹H NMR integration of aromatic protons .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR shifts, melting points) for this compound?

Advanced

  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Deviations >0.5 ppm suggest structural misassignment or impurities .
  • Melting Point Analysis : Discrepancies may arise from polymorphism. Recrystallize from ethanol/water (1:1) and compare DSC thermograms with literature .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., uncyclized intermediates) that skew spectral data .

Q. What are the key considerations in designing biological activity assays for this compound, particularly in target engagement studies?

Advanced

  • Target Selection : Prioritize enzymes with known oxadiazole interactions (e.g., bacterial nitroreductases or fungal cytochrome P450) .
  • Assay Conditions :
    • Reductive Activation : Simulate anaerobic environments (for nitro group reduction) using NADPH-dependent assays .
    • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Data Interpretation : IC₅₀ values should be normalized to positive controls (e.g., metronidazole for nitro compounds) .

Q. How do solvent choice and temperature gradients impact the cyclocondensation step during the formation of the 1,2,4-oxadiazole ring?

Advanced

  • Solvent Effects :
    • DMF/DMSO : Enhance solubility of amidoxime precursors, favoring cyclization (yields >70%) .
    • THF : Lower polarity reduces reaction efficiency (yields <40%) due to poor intermediate stabilization .
  • Temperature Gradients :
    • Stepwise Heating : Ramp from 25°C to 80°C over 1 hour to prevent exothermic decomposition .
    • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (75–80%) .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic/Advanced

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate unreacted nitrofuran precursors .
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (verified by HPLC) .
  • Continuous Flow Reactors : Minimize byproduct formation during synthesis, reducing purification burden .

Q. How can computational tools predict the reactivity and interaction profiles of this compound with biological targets?

Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to nitroreductase active sites. Key interactions include H-bonds with oxadiazole O atoms and π-stacking with nitrofuran .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro group) with antibacterial activity (R² > 0.85) .

Properties

Molecular Formula

C10H6N4O5

Molecular Weight

262.18 g/mol

IUPAC Name

5-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H6N4O5/c1-5-4-6(12-18-5)10-11-9(13-19-10)7-2-3-8(17-7)14(15)16/h2-4H,1H3

InChI Key

ONSGVSDDBSVJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NC(=NO2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.